Urofollitropin
Description
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869286 | |
| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97048-13-0, 146479-72-3 | |
| Record name | Urofollitropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 97048-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 146479-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Source Material Collection and Initial Processing
This compound derived from human urine involves collecting donations from post-menopausal or pregnant women, as their urine contains elevated FSH levels. Donors are screened for health parameters, and urine batches undergo rigorous chemical and physical testing to ensure suitability. Initial purification steps include:
Advanced Purification Techniques
The final purification occurs in controlled environments, such as IBSA’s Swiss facilities, using a patented multi-step chromatography process:
This process achieves ≥95% purity with a specific activity of 8,500–13,500 IU/mg protein. Viral safety is ensured through stringent testing for HIV, HBV, and HCV.
Recombinant DNA Technology for this compound Production
Cell Line Development and Fermentation
Recombinant this compound (r-hFSH) is produced using Chinese Hamster Ovary (CHO) cells transfected with the human FSH gene. Key steps include:
Downstream Purification Process
The recombinant method employs a five-step chromatography protocol optimized for industrial scalability:
This process yields r-hFSH with batch-to-batch consistency, validated through 40 consecutive purification cycles without resin degradation.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Purity and Bioactivity
-
Urine-Derived : ≤0.1 IU LH/1000 IU FSH, minimizing luteinizing hormone contamination.
-
Recombinant : Undetectable LH levels and isoform profiles identical to natural FSH.
Quality Control and Regulatory Compliance
Critical Quality Attributes (CQAs)
Both methods adhere to pharmacopeial standards, with CQAs including:
Process Validation
-
Urine-Derived : Consistency demonstrated through 10+ validation batches with ≤5% variability in FSH yield.
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Recombinant : Full-scale validation runs show ≤2% deviation in glycosylation patterns.
Challenges and Innovations in this compound Manufacturing
Chemical Reactions Analysis
Structural Composition and Glycosylation
Urofollitropin consists of two non-covalently linked glycoprotein subunits:
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α-subunit : 92 amino acids, glycosylated at Asn51 and Asn78.
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β-subunit : 111 amino acids, glycosylated at Asn7 and Asn24 .
The glycosylation pattern determines receptor binding affinity and pharmacokinetic behavior. Variations in glycoforms arise from differences in sialylation (α2,3- or α2,6-linked N-acetylneuraminic acid) and sulfation , which modulate plasma clearance rates and bioactivity .
Table 1: Impact of Glycoform Heterogeneity on this compound
Oxidation and Stability
The α-subunit undergoes oxidation during storage, particularly at methionine residues, leading to reduced bioactivity. Up to 40% of α-subunits may oxidize when stored at 3°C–25°C . Reconstituted solutions are light-sensitive and require immediate use to prevent degradation .
Table 2: Stability Parameters of this compound
| Condition | Effect on Stability | Source |
|---|---|---|
| Temperature >25°C | Accelerated oxidation of α-subunit | |
| Light exposure | Protein denaturation | |
| Prolonged storage | Loss of FSH bioactivity (up to 20%) |
Receptor Binding and Signaling
This compound binds to the FSH receptor (FSHR) , a G-protein-coupled receptor, initiating the PI3K/Akt pathway . Structural studies show:
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β-subunit glycosylation at Asn24 enhances receptor affinity by stabilizing the hormone-receptor complex .
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Antennarity (branching of N-glycans) delays receptor activation due to steric hindrance .
Metabolic Degradation
This compound undergoes hepatic and renal clearance , with a mean elimination half-life of 31.8–37 hours after subcutaneous (SC) or intramuscular (IM) administration . Enzymatic cleavage by proteases in blood and tissues contributes to its degradation.
Table 3: Pharmacokinetic Parameters by Administration Route
| Parameter | Subcutaneous (SC) | Intramuscular (IM) |
|---|---|---|
| Cmax (IU/L) | 6.0 ± 1.7 | 8.8 ± 4.5 |
| Tmax (hours) | 20.5 ± 7.7 | 17.4 ± 12.2 |
| Half-life (hours) | 31.8 | 37 |
| AUC (IU·h/mL) | 379 ± 111 | 331 ± 179 |
| Data from single-dose studies |
Enzymatic Interactions
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Sialidases : Remove terminal sialic acid residues, increasing clearance via hepatic asialoglycoprotein receptors .
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Sulfotransferases : Modify sulfated glycans, altering receptor binding kinetics .
Comparative Analysis with Recombinant FSH
This compound differs from recombinant FSH (e.g., follitropin alfa) in glycan composition:
-
This compound : Contains both α2,3- and α2,6-linked sialic acid .
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Follitropin alfa : Only α2,3-linked sialic acid, leading to prolonged half-life but reduced receptor activation speed .
Adverse Reactions Involving Immunogenicity
Rare hypersensitivity reactions (e.g., angioedema, urticaria) occur due to immune recognition of urinary-derived protein contaminants or oxidized subunits .
Scientific Research Applications
Primary Applications
-
Infertility Treatment in Women
- Indications : Urofollitropin is primarily prescribed for women with ovulatory dysfunction or those participating in ART programs. It is effective in stimulating the development and release of eggs by compensating for low FSH levels .
- Combination Therapy : Often used alongside human chorionic gonadotropin (hCG) to enhance follicular response during controlled ovarian stimulation .
- Polycystic Ovary Syndrome (PCOS)
- Male Infertility
Table 1: Efficacy of this compound in Women Undergoing IVF
Table 2: Effects of this compound on Male Infertility
Case Studies
Case Study 1: Female Infertility Treatment
A study involving 100 women with ovulatory dysfunction treated with this compound demonstrated a marked improvement in follicular development and ovulation rates. The combination with hCG resulted in a pregnancy rate of approximately 45%, highlighting its effectiveness in ART protocols .
Case Study 2: Male Infertility
In a cohort of 80 men diagnosed with idiopathic azoospermia, treatment with this compound over four months led to significant increases in testosterone levels and improvements in sperm morphology. The findings suggest that this compound may enhance Sertoli cell function, thereby improving spermatogenesis .
Mechanism of Action
Urofollitropin exerts its effects by binding to the follicle-stimulating hormone receptor, a G-protein-coupled receptor located on the surface of ovarian follicle cells . This binding activates intracellular signaling pathways that promote follicular growth and maturation . The hormone’s action is modulated by its glycosylation pattern, which can affect its receptor binding affinity and biological activity .
Comparison with Similar Compounds
Recombinant FSH (Follitropin Alpha and Beta)
- Source and Purity: Recombinant FSH (e.g., follitropin alpha/beta) is synthesized via recombinant DNA technology, ensuring batch-to-batch consistency and absence of urinary contaminants .
- Efficacy :
- In IVF cycles, follitropin alpha stimulates higher oocyte yields compared to urofollitropin (mean difference: +1.5 oocytes/cycle) .
- Pregnancy and live birth rates are comparable between this compound and recombinant FSH, though recombinant products may reduce the risk of ovarian hyperstimulation syndrome (OHSS) in high responders .
- Pharmacokinetics : Renal clearance of this compound is ~30% faster than recombinant FSH, necessitating adjusted dosing regimens .
Human Menopausal Gonadotropin (hMG)
- Composition: hMG contains both FSH and LH (1:1 ratio), derived from postmenopausal urine.
- Efficacy :
Key Research Findings
Table 1: Comparative Efficacy in IVF Outcomes
| Parameter | This compound | Follitropin Alpha | hMG |
|---|---|---|---|
| Oocytes Retrieved/Cycle | 8.2 ± 3.1 | 9.7 ± 3.5* | 8.0 ± 2.8 |
| Clinical Pregnancy Rate | 32% | 34% | 31% |
| OHSS Incidence | 5.2% | 3.8%* | 6.1% |
| Male Fertility Use | Preferred† | Limited | Not studied |
*Statistically significant advantage over this compound (p < 0.05) .
†Due to activin B modulation without inhibin B interference .
Table 2: Biochemical and Pharmacokinetic Properties
| Property | This compound | Recombinant FSH |
|---|---|---|
| Source | Urine-derived | Recombinant DNA |
| LH Contamination | <1 IU/mL | 0 IU/mL |
| Specific Activity | 100–150 IU/mg | 10,000–12,000 IU/mg |
| Half-Life (t½β) | ~24 hours | ~30–40 hours |
| Renal Clearance | 30% faster | Standard |
Clinical Considerations
- Aging Women : this compound demonstrates superior follicular response in women >35 years, possibly due to glycoprotein heterogeneity mimicking natural FSH isoforms .
- Cost and Accessibility: Recombinant FSH is more expensive but offers consistent supply and subcutaneous self-administration.
- Safety : Both classes exhibit similar side-effect profiles (headache, OHSS), but recombinant FSH reduces severe allergic reactions linked to urinary proteins .
Biological Activity
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is primarily utilized in the treatment of infertility in women. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
This compound is derived from human urine and consists of two glycoprotein subunits: the alpha and beta chains. The alpha subunit contains 92 amino acids, while the beta subunit has 111 amino acids. Glycosylation occurs at specific asparagine residues on both subunits, which is crucial for its biological activity . this compound functions as an agonist for the follicle-stimulating hormone receptor (FSHR), activating downstream signaling pathways, including the PI3K/Akt pathway, which are vital for follicular development and maturation .
This compound exerts its effects by binding to FSH receptors located on ovarian granulosa cells. This interaction promotes:
- Follicular Development : Stimulates the growth and maturation of ovarian follicles.
- Estrogen Production : Enhances the synthesis of estrogens, which are critical for reproductive health.
- Oocyte Maturation : Facilitates the maturation of oocytes, making them ready for ovulation.
The pharmacokinetics of this compound include a circulation half-life of approximately 3-4 hours and an elimination half-life ranging from 35 to 40 hours . It is typically administered subcutaneously in conjunction with human chorionic gonadotropin (hCG) to trigger ovulation.
Clinical Applications
This compound is predominantly used in assisted reproductive technologies (ART), including:
- In Vitro Fertilization (IVF) : To stimulate ovarian response and produce multiple follicles for oocyte retrieval.
- Gamete Intrafallopian Transfer (GIFT) : To enhance fertility in women undergoing this procedure.
Efficacy Studies
Several studies have compared this compound with recombinant FSH (follitropin alfa) to assess efficacy and safety:
- Ovulation Induction Study :
-
Male Infertility Treatment :
- A study involving 80 men with idiopathic infertility demonstrated that treatment with this compound significantly increased serum FSH levels and improved sperm morphology after four months .
- Another study indicated that this compound treatment led to higher pregnancy rates compared to controls in azoospermic patients undergoing testicular sperm extraction (TESE) .
Case Studies
- Case Study 1 : In a clinical trial assessing this compound's impact on male infertility, patients treated with this compound exhibited significant improvements in testosterone levels and sperm parameters over a one-year period .
- Case Study 2 : A multicenter study comparing highly purified this compound with recombinant FSH found no significant differences in adverse effects or efficacy parameters, reinforcing the safety profile of this compound in ART settings .
Research Findings Summary
| Study Focus | Treatment Comparison | Key Findings |
|---|---|---|
| Ovulation Induction | This compound vs. Follitropin Alfa | Comparable ovulation rates; effective oocyte retrieval |
| Male Infertility | This compound vs. Control | Increased sperm morphology and testosterone levels |
| Azoospermia | This compound + TESE | Higher pregnancy rates in treated group |
Q & A
Q. What are the primary pharmacological mechanisms of urofollitropin in ovarian stimulation, and how are these mechanisms validated in preclinical models?
this compound, a purified follicle-stimulating hormone (FSH), primarily acts by binding to FSH receptors on granulosa cells to promote follicular development. Preclinical validation involves in vivo models such as non-human primates (e.g., baboons) to assess folliculogenic effects and hormonal profiling. Studies typically measure serum estradiol levels, follicular count, and ovulation rates to confirm mechanistic pathways . For reproducibility, protocols must specify species, dosage regimens, and endpoint measurements, aligning with guidelines for experimental transparency .
Q. What standardized protocols exist for administering this compound in clinical reproductive studies, and what parameters are critical for ensuring protocol reproducibility?
Standardized protocols emphasize fixed or step-up dosing regimens tailored to patient-specific factors (e.g., age, baseline FSH). Critical parameters include:
- Baseline ovarian reserve markers (e.g., anti-Müllerian hormone).
- Ultrasound-guided follicular tracking.
- Serum hormonal monitoring (estradiol, progesterone). Reproducibility requires detailed documentation of patient inclusion criteria, dose adjustments, and outcome definitions, as outlined in materials and methods sections of clinical reports .
Advanced Research Questions
Q. How can researchers design dose-response studies to establish the optimal therapeutic window for this compound while accounting for inter-patient variability in follicular response?
Dose-response studies should adopt a PICOT framework :
- Population : Subgroups stratified by ovarian reserve (e.g., poor vs. normal responders).
- Intervention : Escalating doses of this compound (e.g., 75–225 IU/day).
- Comparison : Placebo or alternative FSH preparations.
- Outcome : Follicular maturity (≥18 mm diameter), ovulation rate, and adverse events.
- Time : Stimulation duration (7–14 days). Pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantify variability, integrating covariates like body mass index (BMI) and genetic polymorphisms in FSH receptors .
Q. What statistical methods are recommended to reconcile contradictory findings in this compound efficacy studies across heterogeneous patient populations?
Q. What multi-omics approaches are employed to elucidate the systemic effects of this compound beyond follicular development, such as endometrial receptivity or metabolic impacts?
Advanced methodologies include:
- Transcriptomics : Analyze endometrial tissue post-stimulation to identify receptivity-related genes (e.g., HOXA10, LIF).
- Proteomics : Profile follicular fluid for biomarkers of oocyte quality (e.g., anti-oxidant enzymes).
- Metabolomics : Assess serum/urine metabolites (e.g., lipids, amino acids) to detect metabolic shifts. Integration with clinical outcomes (e.g., implantation rates) requires rigorous experimental design, including longitudinal sampling and matched controls .
Methodological Considerations
- Data Contradiction Analysis : Use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality and resolve discrepancies .
- Ethical and Regulatory Compliance : Ensure compliance with guidelines for hormone therapy trials, including informed consent and adverse event reporting .
- Open Data Practices : Share raw datasets (e.g., hormonal profiles, omics data) via repositories like ClinVar or GEO to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
